molecular formula C21H20F4N2O3 B2453642 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351641-65-0

3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2453642
CAS No.: 1351641-65-0
M. Wt: 424.396
InChI Key: MYEUCUCLMUZOEB-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multi-step organic reactions. One common method includes the formation of the benzamido and carbamate groups through amide and esterification reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis process and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, 3-(2-(Trifluoromethyl)benzamido)cyclohexyl (4-fluorophenyl)carbamate exhibits unique properties due to the presence of the fluorophenyl group. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable candidate for various applications in research and industry.

Properties

IUPAC Name

[3-[[2-(trifluoromethyl)benzoyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O3/c22-13-8-10-14(11-9-13)27-20(29)30-16-5-3-4-15(12-16)26-19(28)17-6-1-2-7-18(17)21(23,24)25/h1-2,6-11,15-16H,3-5,12H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEUCUCLMUZOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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